L-Homoserine lactone hydrochloride L-Homoserine lactone hydrochloride L-Homoserine lactone is a synthetic intermediate. It has been used in the synthesis of organoselenium chemistry intermediates and analogs of bacterial quorum-sensing signaling molecules.

Brand Name: Vulcanchem
CAS No.: 2185-03-7
VCID: VC20756106
InChI: InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1
SMILES: C1COC(=O)C1N.Cl
Molecular Formula: C4H6ClNO2
Molecular Weight: 135.55 g/mol

L-Homoserine lactone hydrochloride

CAS No.: 2185-03-7

Cat. No.: VC20756106

Molecular Formula: C4H6ClNO2

Molecular Weight: 135.55 g/mol

* For research use only. Not for human or veterinary use.

L-Homoserine lactone hydrochloride - 2185-03-7

CAS No. 2185-03-7
Molecular Formula C4H6ClNO2
Molecular Weight 135.55 g/mol
IUPAC Name (3S)-3-amino-3H-furan-2-one;hydrochloride
Standard InChI InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1
Standard InChI Key SXCADCWKHNVANX-DFWYDOINSA-N
Isomeric SMILES C1=COC(=O)[C@H]1N.Cl
SMILES C1COC(=O)C1N.Cl
Canonical SMILES C1=COC(=O)C1N.Cl

Synthesis

L-Homoserine lactone hydrochloride can be synthesized from methionine through established synthetic routes. The synthesis involves several steps, yielding a white solid product with a reported yield of approximately 59% under optimal conditions.

Synthesis Methodology

The synthesis typically follows these steps:

  • Starting Material: Methionine is used as the primary starting material.

  • Reagents: Various reagents are employed to facilitate the conversion of methionine into L-Homoserine lactone.

  • Characterization: The final product is characterized using techniques such as NMR spectroscopy to confirm its structure and purity.

Biological Significance

L-Homoserine lactone hydrochloride is an important molecule in the field of microbiology due to its role as a quorum sensing signal in Gram-negative bacteria. Quorum sensing is a process where bacteria communicate with each other to coordinate their behavior based on population density.

Quorum Sensing Mechanism

  • Function: It regulates virulence factor production, biofilm formation, and other collective behaviors in bacterial populations.

  • Examples: In Pseudomonas aeruginosa, L-Homoserine lactone derivatives have been shown to influence the expression of genes related to virulence and biofilm development.

Research Findings

Recent studies have focused on synthesizing various analogs of L-Homoserine lactone to evaluate their quorum sensing inhibitory activities.

Notable Findings from Studies

CompoundActivity LevelNotes
Analog 11fHighInhibits biofilm formation effectively
Analog 7bModerateShows potential for further development
Control C30BaselineUsed as a reference for comparison

Applications in Research

L-Homoserine lactone hydrochloride serves as a biochemical reagent in various research applications, particularly in studies related to microbial communication and antibiotic resistance.

Potential Uses

  • Antibacterial Agent Development: Due to its role in quorum sensing, it is being explored as a lead compound for developing new antibacterial agents that disrupt bacterial communication.

  • Plant-Microbe Interactions: Studies suggest that L-Homoserine lactone can influence plant transpiration and responses to bacterial signals.

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